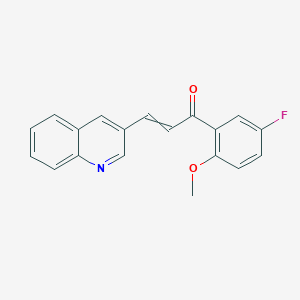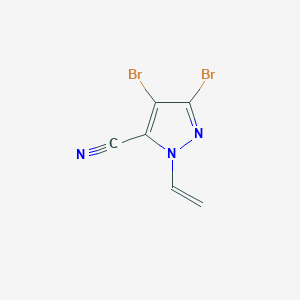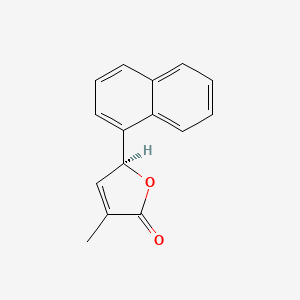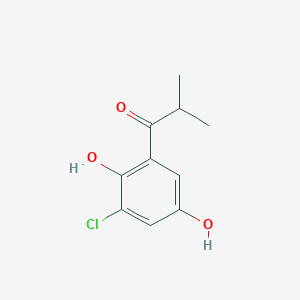![molecular formula C12H12ClN3O B14182161 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol CAS No. 920511-99-5](/img/structure/B14182161.png)
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with an amino group and a chloropyridinylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-chloropyridine with a suitable phenolic compound under controlled conditions. One common method involves the use of ethanol as a solvent, where the reactants are mixed and stirred at room temperature to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic and pyridinyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloropyridine: A related compound with similar structural features but lacking the phenolic group.
4-Chloro-2-aminopyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol is unique due to its combination of a phenolic group and a chloropyridinylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
920511-99-5 |
|---|---|
Molekularformel |
C12H12ClN3O |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-amino-5-[[(4-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-9-3-4-15-12(6-9)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16) |
InChI-Schlüssel |
CPRXUCQYCMDNPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=NC=CC(=C2)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)


![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)

